

Application Notes and Protocols for 3-Oxo-OPC4-CoA in Enzymatic Reactions

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Compound of Interest

Compound Name: 3-Oxo-OPC4-CoA

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Introduction

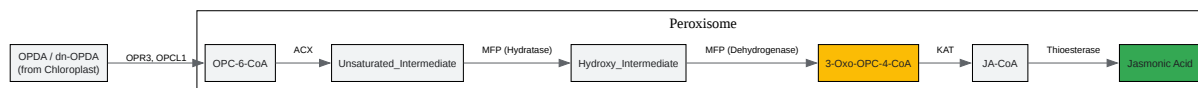
3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid-CoA (**3-Oxo-OPC4-CoA**) is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules crucial for plant defense and development. The metabolism of **3-Oxo-OPC4-CoA** occurs within the peroxisome and involves a series of enzymatic reactions analogous to fatty acid β -oxidation. Understanding these enzymatic steps is vital for research in plant biochemistry, stress physiology, and for the development of novel agrochemicals or therapeutic agents that may modulate these pathways.

These application notes provide an overview of the enzymatic reactions involving **3-Oxo-OPC4-CoA** and detailed protocols for assaying the key enzymes in its metabolic pathway.

The Jasmonate Biosynthesis Pathway and the Role of 3-Oxo-OPC4-CoA

Jasmonic acid (JA) synthesis is initiated in the chloroplast and completed in the peroxisome. The precursor, 12-oxo-phytodienoic acid (OPDA), is converted to 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), which is then activated to its CoA ester. A parallel pathway exists for the C16 precursor, dinor-OPDA, leading to OPC-6:0 and subsequently OPC-4:0. Following activation to their respective CoA esters, these molecules undergo successive

rounds of β -oxidation. **3-Oxo-OPC4-CoA** is an intermediate in the final stages of this process, leading to the formation of jasmonic acid. The key enzymes involved are Acyl-CoA Oxidase (ACX), a Multifunctional Protein (MFP) with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).



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Figure 1: Simplified overview of the peroxisomal steps in jasmonate biosynthesis leading to jasmonic acid. **3-Oxo-OPC4-CoA** is a key intermediate.

Enzymatic Reactions Involving 3-Oxo-OPC4-CoA

The metabolism of OPC-CoA esters, including the formation and subsequent cleavage of **3-Oxo-OPC4-CoA**, is catalyzed by a cascade of three core enzymes.

Acyl-CoA Oxidase (ACX)

Acyl-CoA oxidases catalyze the first committed step in the β -oxidation of acyl-CoAs, introducing a double bond between the α and β carbons. In the context of jasmonate biosynthesis, specific ACX isoforms are responsible for the desaturation of OPC-CoA esters.

Quantitative Data for Acyl-CoA Oxidases

Note: Specific kinetic data for **3-Oxo-OPC4-CoA** as a substrate for ACX is limited in the literature. The following table includes data for related substrates to provide a comparative baseline.

Enzyme Source	Substrate	Km (μM)	Vmax (nmol/min/mg)	kcat (s^{-1})	Reference
Arabidopsis thaliana ACX1	Lauroyl-CoA (C12)	10	1500	2.5	[1]
Arabidopsis thaliana ACX1	Myristoyl-CoA (C14)	8	1800	3.0	[1]
Arabidopsis thaliana ACX1	Palmitoyl-CoA (C16)	7	1200	2.0	[1]
Lycopersicon esculentum ACX1A	Myristoyl-CoA (C14)	~25	Not reported	Not reported	[2]
Lycopersicon esculentum ACX1A	Palmitoyl-CoA (C16)	~20	Not reported	Not reported	[2]

Multifunctional Protein (MFP)

The multifunctional protein possesses two enzymatic activities: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. The hydratase activity adds a water molecule across the double bond created by ACX, forming a 3-hydroxyacyl-CoA intermediate. The dehydrogenase activity then oxidizes the hydroxyl group to a keto group, yielding the 3-oxoacyl-CoA, in this case, **3-Oxo-OPC4-CoA**.

Quantitative Data for Multifunctional Proteins

Note: As with ACX, specific kinetic data for jasmonate precursors with MFP is scarce. The table presents data for general substrates.

Enzyme Source	Activity	Substrate	Km (μM)	Vmax (nmol/min/mg)	Reference
Pig Heart	L-3-hydroxyacyl-CoA dehydrogenase	C8-CoA	10	Not Reported	[3]
Pig Heart	L-3-hydroxyacyl-CoA dehydrogenase	C10-CoA	8	Not Reported	[3]
Pig Heart	L-3-hydroxyacyl-CoA dehydrogenase	C16-CoA	5	Not Reported	[3]

3-Ketoacyl-CoA Thiolase (KAT)

3-Ketoacyl-CoA thiolase catalyzes the final step in the β -oxidation cycle. It mediates the thiolytic cleavage of the 3-oxoacyl-CoA by a molecule of free Coenzyme A. In the metabolism of **3-Oxo-OPC4-CoA**, this reaction would yield Jasmonoyl-CoA and acetyl-CoA.

Quantitative Data for 3-Ketoacyl-CoA Thiolases

Note: The substrate specificity of KAT isoforms can be broad. Data for representative substrates are shown.

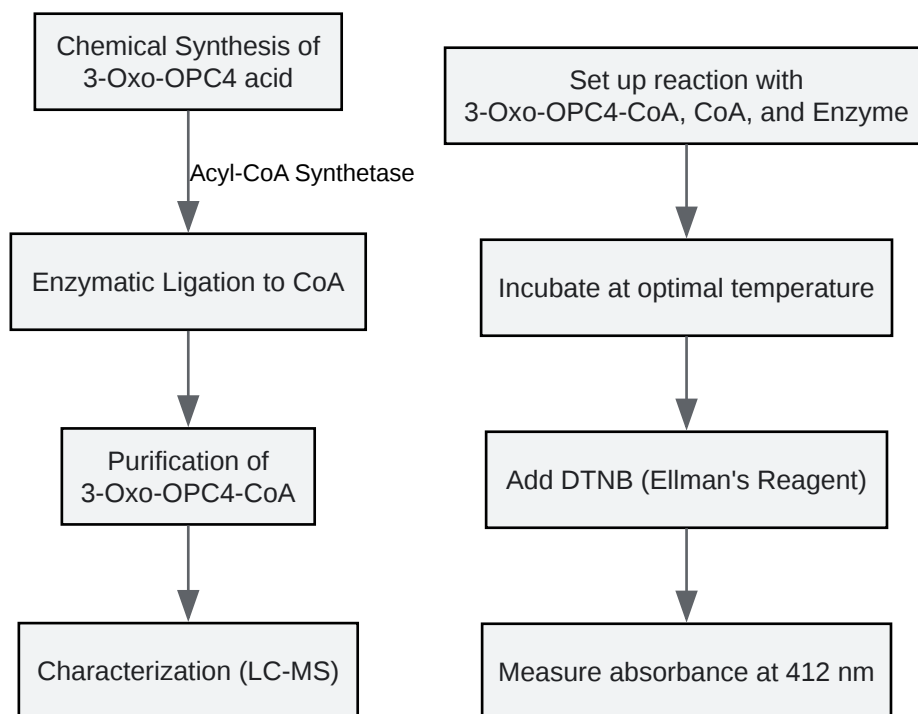
Enzyme Source	Substrate	Km (μM)	Vmax ($\mu\text{mol}/\text{min}/\text{mg}$)	Reference
Arabidopsis thaliana (KAT2)	Acetoacetyl-CoA (C4)	48	114	[4]
Thermobifida fusca (Tfu_0875)	Succinyl-CoA	230	Not Reported	[4]
Saccharomyces cerevisiae	Various acyl-CoAs	Broad specificity	Not Reported	[5]

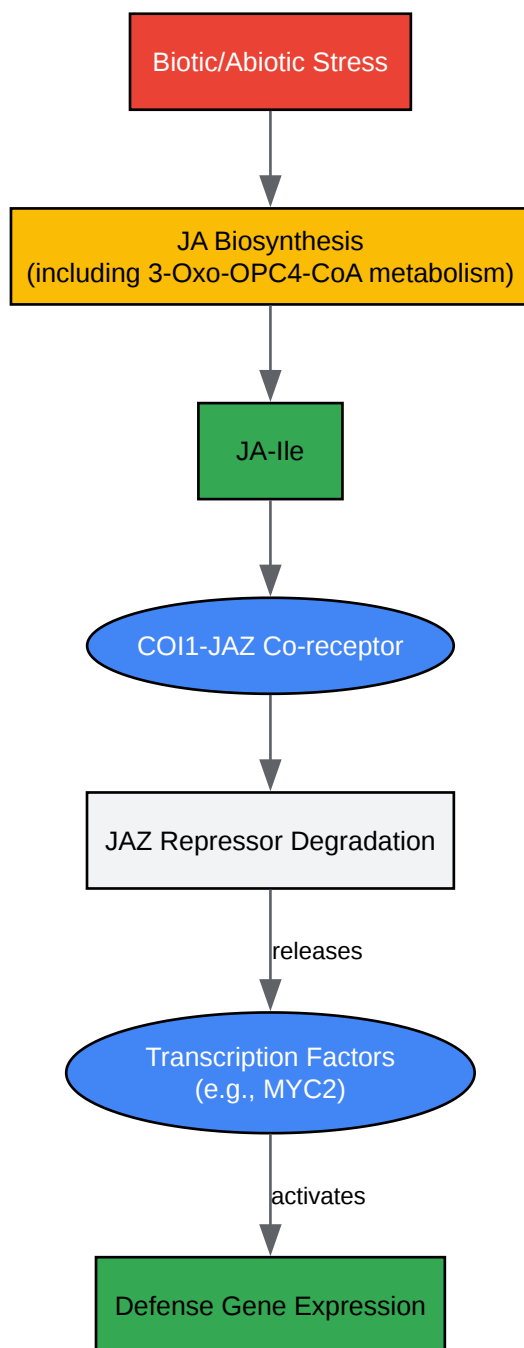
Experimental Protocols

The following are detailed protocols for assaying the enzymatic activities involved in the metabolism of **3-Oxo-OPC4-CoA**. These protocols may require optimization depending on the specific enzyme source and purity.

Protocol 1: Chemo-enzymatic Synthesis of 3-Oxo-OPC4-CoA (Conceptual Workflow)

The availability of **3-Oxo-OPC4-CoA** as a substrate is a prerequisite for these enzymatic assays. As it is not commercially available, a chemo-enzymatic approach is often necessary.





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